molecular formula C25H29Cl2F3N2O4S B1671146 EHT 1864 CAS No. 754240-09-0

EHT 1864

Número de catálogo: B1671146
Número CAS: 754240-09-0
Peso molecular: 581.5 g/mol
Clave InChI: LSECOAJFCKFQJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EHT 1864 es un inhibidor de molécula pequeña que se dirige específicamente a la familia Rac de pequeñas GTPasas, que forman parte de la familia Rho de GTPasas. Estas proteínas desempeñan un papel crucial en varios procesos celulares, incluida la migración celular, la reorganización del citoesqueleto y la división celular. This compound ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas, particularmente en el cáncer y las enfermedades cardiovasculares .

Métodos De Preparación

La síntesis de EHT 1864 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Análisis De Reacciones Químicas

EHT 1864 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

    Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se utilizan comúnmente para introducir o reemplazar grupos funcionales en la molécula de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research

EHT 1864 has been extensively studied for its potential in cancer therapy:

  • Inhibition of Tumor Growth : this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it significantly reduced tumor growth in xenograft models of breast cancer by blocking Rac-dependent signaling pathways. In a study involving mice with ER+/HER2+ breast cancer xenografts, treatment with this compound (100 mg/kg) resulted in a mean weekly growth rate of 50% compared to 27% in the control group .
  • Induction of Apoptosis : The compound has been found to induce apoptosis in multiple breast cancer cell lines in a dose-dependent manner. Notably, cells with mutations in PIK3CA or HER2 exhibited increased sensitivity to this compound treatment .
  • Impact on Signaling Pathways : this compound inhibits critical signaling pathways involved in cancer progression. It was observed to decrease phosphorylation levels of p70S6K and ERK1/2, indicating its role in suppressing the mTORC1 pathway independent of AKT activation .

Metabolic Disorders

This compound's effects extend beyond oncology into metabolic research:

  • Insulin Secretion Inhibition : In studies involving pancreatic β-cells (INS-1 832/13), this compound inhibited glucose-stimulated insulin secretion (GSIS) by blocking Rac1 activation and downstream signaling events such as ERK1/2 phosphorylation . At concentrations as low as 10 μM, this compound completely inhibited GSIS induced by glucose levels ranging from 10 to 20 mM .
  • Potential for Diabetes Treatment : Given its role in modulating insulin secretion, this compound may offer therapeutic avenues for managing diabetes by targeting the signaling pathways involved in β-cell function .

Bladder Pathologies

Emerging studies have explored the application of this compound in bladder dysfunctions and cancers:

  • Inhibition of Smooth Muscle Contractions : this compound has been shown to inhibit contractions of detrusor muscle tissue without competing with muscarinic receptors. This suggests its potential utility in treating bladder dysfunctions associated with conditions like diabetes .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer ResearchInhibits tumor growth; induces apoptosis; affects signaling pathways (p70S6K, ERK1/2)
Metabolic DisordersInhibits GSIS; potential for diabetes treatment
Bladder PathologiesReduces detrusor contractions; potential therapeutic use

Mecanismo De Acción

EHT 1864 ejerce sus efectos uniéndose específicamente a las isoformas Rac1, Rac1b, Rac2 y Rac3 de la familia Rac de GTPasas. Esta unión promueve la pérdida de nucleótido unido, inhibiendo tanto la asociación de nucleótidos de guanina como la actividad del factor de intercambio estimulado por el factor de intercambio de nucleótidos de guanina Tiam1 Rac. Como resultado, Rac se coloca en un estado inactivo e inerte, evitando su participación con los efectores posteriores. Esta inhibición interrumpe las vías de señalización dependientes de Rac, lo que lleva a la supresión de procesos celulares como la migración celular y la transformación del crecimiento .

Comparación Con Compuestos Similares

EHT 1864 es único en su alta especificidad y potencia para inhibir las GTPasas Rac. Los compuestos similares incluyen:

This compound destaca por su alta afinidad de unión a múltiples isoformas de Rac y su capacidad para inhibir eficazmente los procesos celulares dependientes de Rac.

Actividad Biológica

EHT 1864 is a small molecule inhibitor known for its selective inhibition of Rac family GTPases, specifically Rac1, Rac1b, Rac2, and Rac3. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment and other diseases characterized by aberrant cell signaling. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and relevant research findings.

This compound operates by directly binding to Rac GTPases, inhibiting their activation. The binding affinity for these proteins is notable, with dissociation constants (K_D) reported as follows:

  • Rac1 : 40 nM
  • Rac1b : 50 nM
  • Rac2 : 60 nM
  • Rac3 : 250 nM .

The mechanism involves promoting the loss of guanine nucleotide association, effectively locking Rac in an inactive conformation. This inhibition prevents Rac from engaging with downstream effectors that are critical for processes such as cell proliferation and transformation .

Biological Effects

This compound has demonstrated various biological effects across different studies:

  • Inhibition of Cellular Transformation : this compound effectively blocks Rac-dependent transformation in NIH-3T3 fibroblasts induced by oncogenic signals such as Ras and Tiam1 .
  • Impact on Cancer Cell Lines : Research indicates that this compound can inhibit growth in breast cancer cells with mutations in PIK3CA and HER2, suggesting its role as a potential therapeutic agent in specific cancer types .
  • Effects on β-Amyloid Production : The compound has also been shown to reduce β-amyloid peptide production in vivo, indicating a possible role in neurodegenerative diseases .

Study on Breast Cancer Cells

A pivotal study analyzed the sensitivity of various breast cancer cell lines to this compound. The findings revealed that cells harboring PIK3CA mutations showed increased sensitivity to Rac inhibition. The treatment led to decreased phosphorylation of p70S6K and other downstream signaling molecules, highlighting the compound's ability to target critical pathways involved in tumor growth .

Bladder Pathologies Investigation

Another significant area of research focused on the effects of this compound in bladder pathologies. The compound was found to inhibit contractions in isolated detrusor muscle tissue without competing with muscarinic receptors. This suggests potential applications for treating bladder dysfunctions and related conditions .

Data Summary Table

Property Value/Description
Chemical Name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
Target GTPases Rac1, Rac1b, Rac2, Rac3
Binding Affinity (K_D) Rac1: 40 nM, Rac1b: 50 nM, Rac2: 60 nM, Rac3: 250 nM
Biological Effects Inhibits cell transformation; reduces β-amyloid production; affects bladder contractions
Potential Applications Cancer therapy; treatment for bladder dysfunctions

Propiedades

IUPAC Name

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSECOAJFCKFQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl2F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754240-09-0
Record name EHT 1864
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EHT 1864
Reactant of Route 2
Reactant of Route 2
EHT 1864
Reactant of Route 3
EHT 1864
Reactant of Route 4
EHT 1864
Reactant of Route 5
Reactant of Route 5
EHT 1864
Reactant of Route 6
Reactant of Route 6
EHT 1864
Customer
Q & A

Q1: What is the primary target of EHT1864 and how does it exert its inhibitory effect?

A1: EHT1864 primarily targets Rac GTPases, a family of signaling proteins involved in various cellular processes like cell growth, movement, and survival. It binds with high affinity to Rac1, Rac1b, Rac2, and Rac3 isoforms. This binding prevents the association of guanine nucleotides (GDP/GTP) with Rac, essentially locking it in an inactive state and preventing downstream signaling. []

Q2: What are the downstream consequences of Rac inhibition by EHT1864?

A2: Rac inhibition by EHT1864 disrupts several cellular processes. In various cell types, it has been shown to:

  • Inhibit platelet-derived growth factor-induced lamellipodia formation. []
  • Decrease estrogen receptor levels and activity, impacting breast cancer cell proliferation. []
  • Suppress mTORC1, AKT, and MEK signaling pathways, contributing to growth inhibition in breast cancer. []
  • Reduce amyloid beta (Aβ) production by modulating amyloid precursor protein processing at the level of γ-secretase. [, ]
  • Inhibit bronchial smooth muscle contraction induced by G protein-coupled receptor agonists like carbachol and endothelin-1. []
  • Impair human platelet activation and downstream signaling in response to glycoprotein VI ligands. []

Q3: Does EHT1864 affect other Rho GTPases besides Rac?

A3: While EHT1864 exhibits high affinity for Rac isoforms, it can also affect other Rho GTPases, albeit with potentially lower affinity. This off-target effect has been observed in mouse platelets, where EHT1864 inhibited both Rac1 and RhoA. [] Researchers should be cautious about potential off-target effects when interpreting experimental results.

Q4: How does EHT1864 affect the actin cytoskeleton?

A4: Rac GTPases are key regulators of the actin cytoskeleton, which is essential for cell shape, movement, and division. By inhibiting Rac, EHT1864 disrupts actin polymerization. This has been observed in various cell types, including human bladder smooth muscle cells [] and acute myeloid leukemia cells. [] This disruption of actin dynamics contributes to the inhibitory effects of EHT1864 on cell motility, spreading, and other Rac-dependent processes.

Q5: What is the molecular formula and weight of EHT1864?

A5: The molecular formula of EHT1864 is C26H31Cl2F3N2O4S, and its molecular weight is 609.5 g/mol.

Q6: What is known about the pharmacokinetics of EHT1864?

A6: Research indicates EHT1864 is present in mouse plasma at effective in vitro concentrations for approximately one hour after intraperitoneal administration. [] Further pharmacokinetic details, such as absorption, distribution, metabolism, and excretion (ADME), require additional investigation.

Q7: What in vitro models have been used to study the effects of EHT1864?

A7: EHT1864 has been studied in various in vitro models, including:

  • Cultured human breast cancer cell lines (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T) to assess growth inhibition and potential for therapeutic targeting. []
  • Human pulmonary artery smooth muscle cells to investigate the role of Rac1 in serotonin signaling and its implications for pulmonary arterial hypertension. []
  • Cultured human bladder smooth muscle cells to examine the effects of Rac inhibition on proliferation and actin organization. []

Q8: What in vivo models have been used to investigate the therapeutic potential of EHT1864?

A8: Several in vivo studies have explored EHT1864's therapeutic potential. These include:

  • Mouse models of breast cancer, where EHT1864 demonstrated suppression of tumor growth, particularly in HER2-positive tumors. []
  • Guinea pig models of Alzheimer's disease, where EHT1864 significantly reduced amyloid beta (Aβ) levels in the brain. [, ]
  • Mouse models of allergic asthma, where EHT1864 prevented airway hyperresponsiveness and airway smooth muscle cell hyperplasia. []
  • Mouse models of diabetic kidney disease, where EHT1864 mitigated renal pathology without affecting plasma aldosterone levels. []

Q9: Have there been any clinical trials involving EHT1864?

A9: No clinical trials specifically involving EHT1864 have been reported in the provided research papers. Further research, including preclinical studies and potential clinical trials, is needed to fully understand its efficacy and safety profile in humans.

Q10: What mechanisms of resistance to EHT1864 have been identified?

A10: One study found that breast cancer cells overexpressing epidermal growth factor receptor (EGFR) showed resistance to EHT1864's growth inhibitory effects. This suggests that EGFR signaling might bypass Rac1 inhibition, potentially through the MAPK pathway. Knocking down EGFR or inhibiting it with Gefitinib resensitized these cells to EHT1864. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.